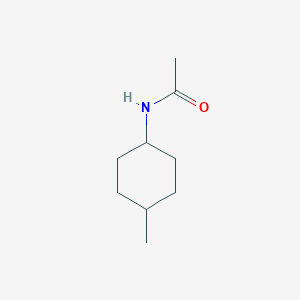

N-(4-Methylcyclohexyl)acetamide

Description

Contextualization of N-(4-Methylcyclohexyl)acetamide within Academic Research on Organic Compounds

This compound is a member of the N-substituted acetamide (B32628) family, characterized by an acetamide group attached to a 4-methylcyclohexyl ring. Its structure, featuring both a cyclic alkane and an amide functional group, makes it a subject of interest in stereochemistry and conformational analysis. The cis and trans isomers of this compound, arising from the substitution pattern on the cyclohexane (B81311) ring, offer a platform for studying the influence of stereoisomerism on physical and chemical properties. While not as extensively studied as some other acetamides, its structural motifs are relevant to various areas of chemical research.

Overview of Scholarly Contributions to Acetamide Chemistry and Cyclohexane Derivatives

The study of acetamides and cyclohexane derivatives is a cornerstone of modern organic chemistry. Acetamides, amides derived from acetic acid, are prevalent in both synthetic and biological chemistry. nih.gov They are recognized for their role as versatile intermediates in the synthesis of a wide array of more complex molecules. nih.gov Research in acetamide chemistry has led to the development of numerous pharmaceuticals, agrochemicals, and materials.

Cyclohexane derivatives, on the other hand, are fundamental to the understanding of conformational analysis and stereochemistry. The chair and boat conformations of the cyclohexane ring, and the axial and equatorial positions of its substituents, have been a subject of intense study for decades. These studies have provided critical insights into the relationship between a molecule's three-dimensional structure and its reactivity and properties. The synthesis and investigation of substituted cyclohexanes continue to be an active area of research, with applications ranging from materials science to drug design. academie-sciences.fr

Structure

3D Structure

Properties

CAS No. |

60504-06-5 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-(4-methylcyclohexyl)acetamide |

InChI |

InChI=1S/C9H17NO/c1-7-3-5-9(6-4-7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

SZDASIWYASCDLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Methylcyclohexyl Acetamide and Analogues

Direct Synthesis Approaches to N-(4-Methylcyclohexyl)acetamide

The most straightforward method for preparing this compound involves the reaction of a cyclohexylamine (B46788) derivative with an acetylating agent.

Amidation Reactions Involving Cyclohexylamines

The formation of this compound is typically achieved through the amidation of 4-methylcyclohexylamine (B30895). This reaction can be accomplished using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride. The reaction of 4-cyclohexylmethyl-1-cyclohexylamine with these reagents is a common method for synthesizing related acetamide (B32628) compounds. ontosight.ai The primary amine group on the cyclohexyl ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form the amide bond.

A general representation of this reaction is the treatment of an amine with chloroacetyl chloride, which can be carried out at room temperature with stirring for several hours. ijpsr.info The use of a base, such as triethylamine (B128534) or even an excess of the amine starting material, can be employed to neutralize the acidic byproduct. researchgate.net

Stereo-selective Synthesis Considerations in Cyclohexylamide Formation

The synthesis of cyclohexylamine derivatives can be approached with stereoselectivity. For instance, photocatalyzed [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been shown to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov This method offers a pathway to specific stereoisomers of substituted cyclohexylamines, which can then be used to form the corresponding cyclohexylamides. The stereochemistry of the final this compound would be dependent on the stereochemistry of the starting 4-methylcyclohexylamine, which exists as cis and trans isomers. sigmaaldrich.comcalpaclab.com The synthesis of the trans isomer of 4-methylcyclohexylamine has been a focus in the production of certain pharmaceuticals. google.comgoogle.com

Synthetic Strategies for this compound Derivatives and Related Intermediates

The synthesis of derivatives of this compound and related compounds often involves the use of versatile chemical building blocks and specific reaction pathways.

Chloroacetamide Derivatives in Synthetic Pathways

Chloroacetamide derivatives are valuable intermediates in organic synthesis due to the reactivity of the chlorine atom, which allows for nucleophilic substitution. nbinno.com These derivatives can be synthesized by reacting various amines with chloroacetyl chloride. ijpsr.inforesearchgate.net The resulting N-substituted chloroacetamides can then undergo further reactions to create more complex molecules. For example, the chlorine atom can be displaced by sulfur nucleophiles to form sulfide (B99878) compounds. scielo.org.za This reactivity makes chloroacetamides useful in the construction of various molecular architectures. arkat-usa.org

The versatility of chloroacetamide derivatives is highlighted by their use in the synthesis of a wide range of compounds, including those with applications in pharmaceuticals and fine chemicals. nbinno.com The synthesis of N-aryl 2-chloroacetamides, for example, is achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net

Functionalized Cyclohexylacetamide Architectures through Specific Transformations

The creation of functionalized cyclohexylacetamide architectures can be achieved through various specific chemical transformations. One approach involves the synthesis of functionalized cyclohexenes through a cascade reaction of N-methoxyacrylamides with allenyl acetates. nih.gov This method allows for the construction of the cyclohexene (B86901) ring system with various functional groups.

Another strategy involves the synthesis of functionalized researchgate.netcycloparaphenylenes containing biphenyl (B1667301) and naphthyl units, which demonstrates the construction of complex macrocyclic structures. nih.gov While not directly producing cyclohexylacetamides, these methods showcase advanced synthetic techniques for creating highly functionalized cyclic systems that could be adapted for the synthesis of complex cyclohexylacetamide derivatives.

Green Chemistry Principles and Methodologies in Acetamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of acetamides to reduce environmental impact and improve efficiency.

One innovative and green approach to acetamide synthesis involves the use of carbon dioxide (CO2), methanol, hydrogen (H2), and corresponding amines. rsc.org This method, catalyzed by a rhodium catalyst with lithium iodide and lithium chloride as promoters, offers a new and more sustainable route to acetamides. rsc.org Notably, this reaction does not require a ligand, and the amine substrate itself helps to accelerate the reaction. rsc.org

Another green chemistry approach focuses on maximizing atom economy. In the synthesis of acetanilide (B955) derivatives, a green synthesis method that avoids the use of hazardous acetic anhydride has been developed. sphinxsai.com This method not only prevents the formation of byproducts but also achieves a high atom economy, indicating efficient use of the starting materials. sphinxsai.com The electrosynthesis of acetamide from CO2 and nitrite (B80452) in water represents another promising green route, offering a way to produce valuable chemicals from waste products. researchgate.net These green methodologies are being explored to make the synthesis of acetamides, including this compound, more sustainable. rsc.org

Application of Alternative Solvents (e.g., Solvent-Free, Green Solvents, Ionic Liquids)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts to replace conventional volatile organic compounds (VOCs) have led to the exploration of solvent-free conditions, green solvents, and ionic liquids for amide synthesis.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by eliminating the solvent entirely, which simplifies work-up procedures, reduces waste, and can decrease energy consumption. cem.com Amide synthesis can be effectively conducted under these conditions, often facilitated by microwave irradiation or simple thermal heating. researchgate.netcem.com

One prominent solvent-free method involves the direct reaction of a carboxylic acid and an amine or amine source. For instance, various amides have been prepared in good yields by heating a mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.orgresearchgate.netbohrium.com This process involves the trituration (grinding) of the reactants followed by direct heating, which leads to high reaction rates and short reaction times. semanticscholar.orgresearchgate.net Another approach is the direct heating of cyclohexylamine and acetic anhydride, which can be performed in the absence of a solvent to improve efficiency.

Green Solvents: When a solvent is necessary, the focus shifts to "green" alternatives that are less toxic, derived from renewable resources, and readily biodegradable. Water is an exemplary green solvent for certain acylation reactions, offering a safe and environmentally benign medium. researchgate.net For the synthesis of N-alkyl amides, other solvents like 2-methyl-tetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, have been successfully employed as greener substitutes for conventional solvents. chemistryviews.org In one reported synthesis of the analogue N-cyclohexylacetamide, nitroethane was used as the solvent; however, this would not be considered a green choice, highlighting the importance of solvent selection in process design. prepchem.com

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C that are gaining popularity as alternative solvents. longdom.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substances make them attractive for chemical synthesis. researchgate.netcore.ac.uk In amide synthesis, ILs can function as both the solvent and the catalyst, and their low volatility helps to avoid the atmospheric release of hazardous materials. core.ac.uk The synthesis of ILs themselves typically involves a two-step process: the formation of the desired cation, often through alkylation, followed by an anion exchange to yield the final product. longdom.orgrushim.ru While ILs offer significant advantages, a full life-cycle assessment is necessary, as their synthesis can sometimes involve volatile organic solvents and produce inorganic salt waste. researchgate.net

Atom Economy and Waste Minimization Strategies in Process Design

Green chemistry emphasizes the design of chemical processes that are efficient at the atomic level, maximizing the incorporation of reactant atoms into the final product and minimizing waste.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. rsc.org A high atom economy signifies that most of the atoms from the starting materials are incorporated into the desired product, generating little to no waste. jocpr.comprimescholars.com This concept is distinct from reaction yield, as a reaction can have a 100% yield but a low atom economy if it produces a significant amount of by-products. primescholars.com

For the synthesis of this compound from 4-methylcyclohexylamine and acetic anhydride, the reaction is an addition followed by the elimination of a molecule of acetic acid. While not perfectly atom-economical, it is more efficient than methods requiring stoichiometric coupling reagents, which add significant mass that is ultimately discarded as waste. nih.gov The industrial synthesis of Ibuprofen serves as a powerful example, where a newer, three-step process with 77.4% atom economy replaced an older six-step route that had only 40.1% atom economy, drastically reducing waste. kccollege.ac.in

Waste Minimization Strategies: Minimizing waste is a primary goal of green process design and is intrinsically linked to atom economy. nih.gov Key strategies include:

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents dramatically reduces waste. nih.govrsc.org

By-product Valorization: Designing syntheses where by-products are non-toxic and can be recovered and reused is highly beneficial. One approach in amide synthesis involves using S-phenyl thiocarbamates; the thiophenolate leaving group can be recovered as diphenyl disulfide and recycled to create more starting material, thus reducing waste. chemistryviews.org

Process Optimization: Reducing solvent usage is a critical aspect of waste minimization. In peptide synthesis, which relies on amide bond formation, the use of a Rotating Bed Reactor (RBR) has been shown to decrease solvent consumption by over 80% compared to traditional methods. nih.gov

Catalytic Approaches in Acetamide Formation and Derivative Synthesis

The shift from stoichiometric reagents to catalytic systems is a paradigm of modern green chemistry, offering pathways with lower activation energies, milder reaction conditions, and reduced waste. rsc.org A diverse array of catalysts has been developed for the synthesis of acetamides and related derivatives.

Acid and Base Catalysis: Simple and inexpensive catalysts are often highly effective. Boric acid has been demonstrated as an efficient catalyst for the solvent-free amidation of carboxylic acids. semanticscholar.orgresearchgate.net Even acetic acid itself can serve as a catalyst for the N-acylation of amines when using esters like ethyl acetate (B1210297) or butyl acetate as the acyl source, providing excellent yields of acetamides at moderate temperatures. rsc.orgbath.ac.uk

Metal-Based Catalysis: Transition metal catalysts are widely used due to their high activity and selectivity.

Ruthenium and Manganese: Pincer complexes of earth-abundant metals like manganese and ruthenium have been used to catalyze the N-alkylation of amides with alcohols, a process that generates water as the only by-product and is highly atom-economical. researchgate.net

Niobium: Niobium pentoxide (Nb2O5), a water-tolerant solid acid catalyst, is effective for transamidation reactions and can be easily recovered and reused. rsc.orgresearchgate.net

Copper: Copper-catalyzed systems have been developed for the direct C-H amidation of unactivated alkanes, representing a powerful method for forming C-N bonds.

Novel Catalytic Systems: Recent innovations have introduced new types of catalysts that push the boundaries of efficiency and sustainability.

Photocatalysis: Covalent Organic Frameworks (COFs) have been employed as recyclable photocatalysts that can synthesize amides from alcohols under mild conditions using visible light, offering a highly efficient and green alternative to traditional thermal methods. dst.gov.in

Electrocatalysis: Electrosynthesis provides a reagent-free method for driving chemical reactions. The electrochemical synthesis of amides can be mediated by species such as N-Heterocyclic Carbenes (NHCs) in flow reactors, offering a clean and green route to these important molecules. rsc.org

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. The use of biocatalysts, sometimes immobilized or used in conjunction with ionic liquids, is a growing area in the green synthesis of amides and other fine chemicals. mdpi.com

Table of Mentioned Compounds

Theoretical Conformational Analysis

Computational chemistry provides powerful tools to explore the potential energy landscape of flexible molecules like this compound, identifying stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Calculations for Conformer Energy Landscapes

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational behavior of various acetamide derivatives. nih.govscielo.br For instance, in the study of N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations, combined with the polarizable continuum model (PCM), were used to predict stable conformations in solution. scielo.br This approach allows for the determination of the relative energies of different conformers, providing insight into their populations at thermal equilibrium. Similar DFT studies on related acetamide compounds have been performed to understand their structural properties. researchgate.net For N-(4-hydroxycyclohexyl)-acetamide, DFT calculations at the B3LYP/6-31G* level were employed to investigate the mechanism of cis-trans epimerization, indicating that the reaction proceeds through radical and ketone intermediates. academie-sciences.fr The solvent was found to play a crucial role in stabilizing these intermediates, affecting the ratio of trans to cis isomers. academie-sciences.fr

Molecular Mechanics and Quantum Chemical Approaches in Conformational Search Protocols

Conformational search protocols often utilize a combination of molecular mechanics and quantum chemical methods to efficiently explore the vast conformational space of a molecule. researchgate.net Molecular mechanics methods, being computationally less expensive, are suitable for an initial broad search to identify a large set of possible conformers. Subsequently, the more accurate but computationally intensive quantum chemical methods, such as DFT, are used to refine the geometries and energies of the most promising conformers. This hierarchical approach was used in the study of various N-substituted acetamides to map their rotamers and conformers. researchgate.net

Experimental Structural Elucidation Techniques

Experimental techniques provide direct evidence of the molecular structure and conformation of this compound in both the solid and solution phases.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structures

Vibrational Spectroscopy for Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its conformation. researchgate.net The frequencies of specific vibrational modes, such as the N-H stretch, C=O stretch (Amide I band), and N-H bend coupled with C-N stretch (Amide II band), can differ between conformers. For instance, the IR spectrum of N-(2-cyclohexyl-4-methylphenyl)acetamide shows characteristic peaks for the amide group. nist.gov By comparing experimental spectra with those calculated for different conformers using methods like DFT, it is possible to deduce the predominant conformation in a given phase. researchgate.net

Structural and Conformational Analysis

Characterization of Chiral and Stereochemical Aspects (e.g., cis/trans Isomerism)

The cyclohexane (B81311) ring in N-(4-Methylcyclohexyl)acetamide can exist in two diastereomeric forms: cis and trans. In the cis isomer, both the methyl and the acetamido groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. These isomers are not superimposable and can have different physical and chemical properties.

The synthesis of this compound often results in a mixture of both cis and trans isomers. The separation of these isomers can be challenging due to their similar chemical nature. Methodologies for separating isomers of analogous compounds, such as 4-methylcyclohexylamine (B30895) and N-(4-hydroxycyclohexyl)-acetamide, often involve techniques like recrystallization or chromatography. For instance, in the synthesis of cis-4-methylcyclohexylamine, a related precursor, specific rhodium-carbon catalysts are used during hydrogenation to produce a cis/trans mixture, from which the cis isomer is isolated by recrystallization to a high purity of over 99.5%. google.com Similarly, the preparation of trans-4-methylcyclohexylamine involves specific reaction pathways to favor the formation of the trans isomer. google.com Theoretical studies on related molecules like N-(4-hydroxycyclohexyl)-acetamide have shown that the ratio of trans to cis isomers can be influenced by the polarity of the solvent during epimerization reactions. academie-sciences.fr

The characterization and differentiation of the cis and trans isomers of this compound rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for Isomer Characterization:

While a comprehensive, publicly available dataset for both isomers of this compound is limited, data for the cis isomer and related compounds provide insight into their structural determination.

Interactive Data Table: Spectroscopic and Structural Data

| Compound | Isomer | Technique | Key Data |

| This compound | cis | 13C NMR | Computed spectrum available |

| This compound | cis | InChI | InChI=1S/C9H17NO/c1-7-3-5-9(6-4-7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11)/t7-,9+ |

| This compound | cis | SMILES | C(N[C@]1(CCC@@(CC1)[H])[H])(=O)C |

| trans-4-Methylcyclohexylamine hydrochloride | trans | 13C NMR | Spectrum available |

Data for this compound, cis- isomer sourced from SpectraBase. spectrabase.com Data for trans-4-Methylcyclohexylamine hydrochloride sourced from ChemicalBook. chemicalbook.com

The distinct spatial arrangement of the substituents in the cis and trans isomers leads to different chemical shifts in their ¹H and ¹³C NMR spectra. For example, the axial and equatorial protons and carbons in the cyclohexane ring will experience different magnetic environments, resulting in unique spectral fingerprints for each isomer. The availability of computed ¹³C NMR data for cis-N-(4-Methylcyclohexyl)acetamide provides a reference for its identification. spectrabase.com

Further detailed research, including the isolation and complete spectroscopic analysis of both the cis and trans isomers of this compound, is necessary for a more comprehensive understanding of their distinct stereochemical and conformational properties.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(4-Methylcyclohexyl)acetamide, offering insights into the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial assignment of the molecule's structure. In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals provide a map of the proton environments. For this compound, distinct signals are expected for the methyl group on the cyclohexane (B81311) ring, the acetyl methyl group, the methine proton at the point of substitution on the ring, the amide proton, and the methylene (B1212753) protons of the cyclohexane ring.

Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments. Key resonances would include those for the two methyl carbons, the carbonyl carbon of the amide group, the methine carbon of the cyclohexane ring, and the various methylene carbons within the ring. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl-CH₃ | 0.8 - 1.0 | 20 - 25 |

| Acetyl-CH₃ | 1.9 - 2.2 | 22 - 26 |

| Cyclohexyl-CH₂ | 1.0 - 1.9 | 30 - 40 |

| Cyclohexyl-CH (at C4) | 1.2 - 1.6 | 30 - 35 |

| Cyclohexyl-CH (at C1) | 3.5 - 4.0 | 45 - 55 |

| N-H | 5.3 - 8.5 | N/A |

| C=O | N/A | 169 - 172 |

Note: These are general predicted ranges and can be influenced by solvent and stereochemistry (cis/trans isomerism).

To unambiguously assign the ¹H and ¹³C signals and to understand the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed. slideshare.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. princeton.edu It is invaluable for confirming which proton signals correspond to which carbon signals in the ¹H and ¹³C spectra, respectively. youtube.com For this compound, HSQC would show correlations between the methyl protons and their corresponding carbons, as well as between the methine and methylene protons of the cyclohexane ring and their directly bonded carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation between the acetyl methyl protons and the carbonyl carbon, and between the N-H proton and the carbonyl carbon, confirming the acetamide (B32628) group. It would also show correlations between the C1 proton of the cyclohexane ring and the adjacent C2 and C6 carbons, as well as the C4 methyl protons and the C3, C4, and C5 carbons, helping to establish the substitution pattern on the ring. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduharvard.edu This is particularly useful for determining the stereochemistry of the molecule, such as the cis or trans relationship between the acetamido group and the methyl group on the cyclohexane ring. Cross-peaks in the NOESY spectrum indicate spatial proximity, allowing for the elucidation of the molecule's three-dimensional conformation.

In recent years, computational methods have become a powerful tool for validating proposed chemical structures. nih.gov Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. nih.govamazonaws.com These predicted spectra can then be compared to the experimental spectra. A close match between the calculated and experimental chemical shifts provides strong evidence for the correctness of the assigned structure. escholarship.org This approach is particularly useful when dealing with complex stereoisomers or when experimental data is ambiguous. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Markers

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3350 - 3250 | Medium to Strong |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong |

| C=O (Amide I band) | Stretching | 1680 - 1630 | Strong |

| N-H (Amide II band) | Bending | 1570 - 1515 | Medium to Strong |

The presence of a strong absorption band in the region of 1680-1630 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the amide, often referred to as the Amide I band. pressbooks.publibretexts.org The N-H stretching vibration of the secondary amide typically appears as a sharp to medium peak around 3300 cm⁻¹. libretexts.orgpressbooks.pub The N-H bending vibration, known as the Amide II band, is observed in the 1570-1515 cm⁻¹ region. Additionally, strong C-H stretching vibrations from the methyl and cyclohexyl groups are expected in the 2960-2850 cm⁻¹ range. libretexts.org The specific positions and shapes of these bands can also provide subtle clues about the conformation and hydrogen bonding within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected, confirming the molecular weight. For this compound (C₉H₁₇NO), the expected exact mass is approximately 155.13 g/mol . spectrabase.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is a molecular fingerprint that can be used to deduce the structure. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgyoutube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Identity | Fragmentation Pathway |

| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical |

| 112 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the N-cyclohexyl bond |

| 57 | [CH₃CO]⁺ | Acylium ion |

| 43 | [CH₃C≡O]⁺ | Acylium ion |

The observation of a peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, would be strong evidence for the acetyl group. The fragmentation of the cyclohexane ring would also produce a characteristic series of peaks. The relative abundance of these fragment ions can help to distinguish between isomers. creative-proteomics.com

Supercritical Fluid Chromatography (SFC) for Chiral Separation and Purity Assessment

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC). selvita.com The use of supercritical carbon dioxide as the primary mobile phase component provides low viscosity and high diffusivity, which enables faster separations and higher efficiency. selvita.comnih.gov This is particularly advantageous in pharmaceutical analysis where the stereoisomeric composition of a drug is critical, as enantiomers can exhibit different pharmacological and toxicological profiles. chromatographyonline.com

The chiral separation of this compound, which possesses stereoisomers, can be effectively achieved using SFC. The technique relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are commonly employed due to their broad enantioselectivity. nih.gov For instance, amylose-based columns with tris(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated excellent performance in separating a wide range of chiral compounds. nih.gov

The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, plays a crucial role in optimizing the separation. chromatographyonline.com Alcohols like methanol, ethanol, and isopropanol (B130326) are frequently used as modifiers to increase the solvent strength of the supercritical CO2. Additives such as amines (e.g., diethylamine, triethylamine) or acids (e.g., formic acid, trifluoroacetic acid) are often incorporated at low concentrations (0.1–2% v/v) to improve peak shape and selectivity, especially for basic or acidic analytes. chromatographyonline.com

The efficiency of SFC allows for rapid method development and high-throughput screening of chiral separation conditions. This leads to shorter analysis times and reduced consumption of organic solvents, making SFC a more environmentally friendly and cost-effective alternative to normal-phase LC. selvita.comchromatographyonline.com

A typical setup for the chiral SFC analysis of this compound would involve a column packed with a suitable CSP, a mobile phase consisting of supercritical CO2 and an organic modifier, and a detector, often a mass spectrometer (MS) for sensitive and selective detection. The data obtained from such an analysis would provide information on the enantiomeric purity of a sample.

Table 1: Illustrative Chiral SFC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | Mass Spectrometry (MS) |

This table represents a hypothetical set of parameters and would require experimental optimization.

Collision Cross Section (CCS) Measurements and Theoretical Predictions for Gas-Phase Conformations

Collision Cross Section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. mdpi.comnih.gov It is determined by the momentum transfer that occurs during collisions between the ion and a neutral buffer gas, typically nitrogen or helium, within an ion mobility spectrometer. nih.gov The integration of ion mobility spectrometry with mass spectrometry (IM-MS) provides an additional dimension of separation, allowing for the differentiation of isomers that may have the same mass-to-charge ratio. mdpi.comnih.gov This four-dimensional analysis (LC retention time, IM drift time, MS, and MS/MS) enhances the confidence in compound identification. mdpi.comsemanticscholar.org

For this compound, CCS values can provide valuable insights into the three-dimensional conformations of its cis and trans isomers in the gas phase. Different spatial arrangements of the methyl and acetamido groups on the cyclohexane ring will result in distinct CCS values, enabling their separation and characterization by IM-MS. mdpi.com

Experimental CCS values are typically measured using techniques like drift tube ion mobility spectrometry (DTIMS) or traveling wave ion mobility spectrometry (TWIMS). nih.gov DTIMS is considered a primary method that allows for direct measurement without the need for calibrants, while TWIMS is a more common technique that relies on calibration with compounds of known CCS. nih.gov

In addition to experimental measurements, theoretical prediction of CCS values has become an increasingly important tool. nih.gov Various computational methods, including those based on machine learning and molecular dynamics, are used to calculate theoretical CCS values from the 2D or 3D structure of a molecule. mdpi.comsemanticscholar.org These predicted values can then be compared with experimental data to aid in structural elucidation and confirmation. The relative error between predicted and experimental CCS values is a key metric for assessing the accuracy of the prediction model and the confidence in the proposed structure. nih.gov

The ability to accurately predict CCS values is particularly useful in metabolomics and the identification of unknown compounds where authentic standards may not be available. nih.govdntb.gov.ua For this compound, a combination of experimental CCS measurements and theoretical predictions would provide a high degree of confidence in the identification and conformational analysis of its isomers.

Table 2: Hypothetical Experimental and Predicted CCS Data for this compound Isomers

| Isomer | Adduct Ion | Experimental CCS (Ų) | Predicted CCS (Ų) | Relative Error (%) |

| cis-N-(4-Methylcyclohexyl)acetamide | [M+H]⁺ | 150.2 | 152.1 | 1.26 |

| trans-N-(4-Methylcyclohexyl)acetamide | [M+H]⁺ | 148.5 | 150.3 | 1.21 |

| cis-N-(4-Methylcyclohexyl)acetamide | [M+Na]⁺ | 155.8 | 158.0 | 1.41 |

| trans-N-(4-Methylcyclohexyl)acetamide | [M+Na]⁺ | 154.1 | 156.3 | 1.43 |

This table contains illustrative data for demonstration purposes. Actual values would be determined experimentally and through specific prediction models.

Computational Chemistry Investigations

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Through electronic structure calculations, the distribution of electrons within N-(4-Methylcyclohexyl)acetamide can be mapped, and its molecular orbitals, which dictate how it interacts with other molecules, can be characterized.

Application of Quantum Mechanical Methods (e.g., DFT, B3LYP)

Quantum mechanical methods are the cornerstone of modern computational chemistry. Density Functional Theory (DFT) has emerged as a particularly robust and widely used approach for studying medium-sized organic molecules like this compound. explorationpub.com DFT methods calculate the electron density of a system to determine its energy and other properties.

One of the most popular and effective DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). explorationpub.com This hybrid functional incorporates aspects of both Hartree-Fock theory and DFT, offering a balance of accuracy and computational efficiency. explorationpub.com Calculations at the B3LYP level of theory, often paired with a suitable basis set such as 6-31G*, are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with a high degree of confidence. academie-sciences.fr These optimized structures represent the minimum energy conformations of the molecule.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

To gain a more intuitive chemical picture from the complex wavefunction or electron density, Natural Bond Orbital (NBO) analysis is employed. uni-muenchen.dematerialsciencejournal.org This method partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals, which align closely with the familiar Lewis structure representation of a molecule. uni-muenchen.de

For this compound, NBO analysis can quantify the electron density on each atom, revealing the polarity of bonds such as the C=O, C-N, and N-H bonds within the acetamide (B32628) group. The analysis also highlights hyperconjugative interactions, which are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. materialsciencejournal.org For instance, the interaction between the nitrogen lone pair and the anti-bonding orbital of the carbonyl group (n -> π* C=O) is a key feature that can be quantified by NBO analysis, providing insight into the rotational barrier around the C-N amide bond.

Electron Localization Function (ELF) and Electrostatic Potential Maps (ESP) for Charge Distribution

The Electron Localization Function (ELF) provides a visual representation of the probability of finding an electron pair in a given region of space. wikipedia.org This method is particularly useful for identifying regions corresponding to covalent bonds, lone pairs, and atomic cores in a chemically intuitive manner. wikipedia.org For this compound, an ELF map would clearly delineate the C-C, C-H, C-N, and N-H bonds, as well as the lone pairs on the oxygen and nitrogen atoms.

Electrostatic Potential (ESP) maps, on the other hand, illustrate the charge distribution from the perspective of an approaching electrophile. researchgate.net These maps are colored to indicate regions of negative and positive electrostatic potential. youtube.com In an ESP map of this compound, the region around the carbonyl oxygen would be colored red, indicating a high negative potential and a site susceptible to electrophilic attack. Conversely, the areas around the amide proton and the protons on the methyl and cyclohexyl groups would show a positive potential, colored in shades of blue. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome. academie-sciences.fr

For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can be used to model the geometries and energies of all reactants, intermediates, transition states, and products. For example, in a study of the related N-(4-hydroxycyclohexyl)acetamide, DFT calculations were used to investigate the mechanism of cis-trans epimerization. academie-sciences.fracademie-sciences.fr Similar theoretical studies on this compound could pinpoint the transition state structures for key reaction steps, and the calculated activation energies would provide an estimate of the reaction rates.

Solvent Effects in Computational Models (e.g., Polarizable Continuum Model, PCM)

Reactions are most often carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Computational models have been developed to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. academie-sciences.fracademie-sciences.fr

In the PCM framework, the solvent is treated as a continuous dielectric medium rather than as individual molecules. This approach allows for the calculation of the energy of a molecule in the presence of a solvent, taking into account the electrostatic interactions between the solute and the solvent. academie-sciences.fracademie-sciences.fr For this compound, applying the PCM model would be crucial for accurately predicting its properties and reactivity in different solvent environments. For instance, the relative stability of the cis and trans isomers of the cyclohexyl ring could be influenced by solvent polarity, a phenomenon that can be effectively studied using PCM. academie-sciences.fracademie-sciences.fr

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational frequencies. The calculated frequencies and their corresponding intensities can be compared with experimental infrared (IR) and Raman spectra. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a reliable assignment of the observed spectral bands to specific vibrational modes of the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The predicted ¹H and ¹³C NMR chemical shifts for this compound can be compared to experimental spectra, aiding in the assignment of peaks and providing a detailed picture of the electronic environment around each nucleus.

Reaction Mechanisms and Reactivity Patterns

Amide Hydrolysis Mechanisms

The hydrolysis of N-(4-Methylcyclohexyl)acetamide, leading to the formation of a carboxylic acid and an amine, is a classic example of nucleophilic acyl substitution. allen.in This process is generally slow and requires harsh conditions due to the inherent stability of the amide bond. pressbooks.pubmasterorganicchemistry.com

Nucleophilic Acyl Substitution Pathways (Addition-Elimination)

The hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. masterorganicchemistry.comfuturelearn.com The reaction involves the initial attack of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, on the electrophilic carbonyl carbon of the amide. futurelearn.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.combyjus.com Subsequently, the intermediate collapses, re-forming the carbonyl double bond and eliminating the amine as a leaving group. masterorganicchemistry.com

Influence of Acid and Base Catalysis on Amide Reactivity

Both acid and base catalysis can facilitate the hydrolysis of this compound, though the mechanisms differ. allen.inpressbooks.pub

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.compatsnap.com This activation makes the amide more susceptible to attack by a weak nucleophile like water. youtube.com The reaction proceeds through a protonated tetrahedral intermediate. A subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group (as an amine), which is then eliminated. pressbooks.pubyoutube.com The final deprotonation of the resulting protonated carboxylic acid and protonation of the eliminated amine drive the reaction to completion, making the acid-catalyzed hydrolysis effectively irreversible. youtube.comlibretexts.org

In basic hydrolysis, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. pressbooks.pubyoutube.com This forms a tetrahedral alkoxide intermediate. libretexts.org The intermediate then expels the amide anion (⁻NHR), which is a very poor leaving group, making this step difficult and often rate-limiting. pressbooks.pub The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion (or by hydroxide ions in the solution) to form a carboxylate salt. libretexts.org An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. allen.in

Table 1: Comparison of Acid- and Base-Catalyzed Amide Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

|---|---|---|

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Initial Step | Protonation of the carbonyl oxygen. youtube.com | Nucleophilic attack by OH⁻ on the carbonyl carbon. pressbooks.pub |

| Nucleophile | Water (weak nucleophile). youtube.com | Hydroxide ion (strong nucleophile). libretexts.org |

| Leaving Group | Amine (R-NH₂), a good leaving group after protonation. pressbooks.pub | Amide anion (⁻NHR), a poor leaving group. pressbooks.pub |

| Products | Carboxylic acid and a protonated amine. libretexts.org | Carboxylate salt and an amine. chemguide.co.uk |

| Reversibility | Generally irreversible due to protonation of the amine product. youtube.com | Irreversible due to deprotonation of the carboxylic acid product. libretexts.org |

Impact of Resonance Stability, Leaving Group Ability, and Steric Effects on Reaction Rates

Several factors influence the rate of hydrolysis for this compound.

Resonance Stability : The amide group is significantly stabilized by resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond partial double-bond character. masterorganicchemistry.comnih.gov This resonance stabilization lowers the ground state energy of the amide, increasing the activation energy required for nucleophilic attack and making amides the least reactive of the common carboxylic acid derivatives. pressbooks.pubnih.govstackexchange.com The stability of the amide bond is a primary reason for its prevalence in biological systems, such as in proteins. pressbooks.pubnih.gov

Leaving Group Ability : For the hydrolysis reaction to proceed, the bond between the carbonyl carbon and the nitrogen must be broken. The leaving group in base-catalyzed hydrolysis is an amide anion (e.g., 4-methylcyclohexylaminyl anion), which is a very strong base and therefore a poor leaving group. pressbooks.pubmasterorganicchemistry.com In acid-catalyzed hydrolysis, the nitrogen is protonated prior to elimination, allowing it to leave as a neutral amine (4-methylcyclohexylamine), which is a much better leaving group. pressbooks.pubyoutube.com

Steric Effects : The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group. The bulky 4-methylcyclohexyl group attached to the nitrogen atom can sterically hinder the approach of the nucleophile to the carbonyl carbon. nih.govresearchgate.net This steric hindrance can decrease the rate of hydrolysis compared to less substituted amides. nih.govnih.gov

Epimerization Pathways of Cyclohexyl Amides

Epimerization, the change in configuration at one of several stereogenic centers, is a significant reaction pathway for substituted cyclohexyl compounds like this compound. This process can lead to the interconversion of cis and trans isomers.

Investigation of Free Radical Intermediates in Transformations

Research into the cis-trans epimerization of related compounds, such as N-(4-hydroxycyclohexyl)-acetamide, suggests a mechanism involving free radical intermediates. academie-sciences.fr This pathway is proposed to occur under specific catalytic conditions, for instance, using Raney-Ni as a catalyst under a hydrogen atmosphere. academie-sciences.fr The mechanism likely involves the formation of cis- and trans-free radical intermediates from the respective isomers. academie-sciences.fr These radicals can then interconvert, potentially through a cyclohexanone-type intermediate, before being converted back to the amide isomers. academie-sciences.fr The involvement of radical species has been confirmed in other amide transformations through radical trapping experiments. nih.gov Such radical processes are crucial in various synthetic transformations, including cyclizations and cross-coupling reactions. nih.govacs.org

Table 2: Proposed Steps in Radical-Mediated Epimerization

| Step | Description | Species Involved |

|---|---|---|

| 1 | Formation of a cis-radical intermediate from the cis-isomer. | cis-N-(4-Methylcyclohexyl)acetamide, Radical initiator |

| 2 | Formation of a trans-radical intermediate from the trans-isomer. | trans-N-(4-Methylcyclohexyl)acetamide, Radical initiator |

| 3 | Interconversion of radical intermediates. | cis- and trans-radical intermediates |

| 4 | Formation of the final isomeric products. | cis- and trans-N-(4-Methylcyclohexyl)acetamide |

Based on the proposed mechanism for the epimerization of N-(4-hydroxycyclohexyl)-acetamide. academie-sciences.fr

Role of Solvents in Modulating Reaction Pathways

Solvents play a critical role in reactions involving charged or radical intermediates. In the context of epimerization, the solvent can stabilize the intermediates, thereby influencing the reaction pathway and its energetics. academie-sciences.fr For instance, in the isomerization of prolyl peptide bonds, the free energy of activation is significantly affected by the solvent's ability to form hydrogen bonds. nih.gov Protic solvents can stabilize charged transition states more effectively than aprotic solvents, which can alter reaction barriers. nih.gov In radical-mediated epimerization, the solvent can provide an alternate, lower-energy pathway by stabilizing the radical intermediates, thus facilitating the transformation. academie-sciences.fr The choice of solvent can therefore be a key parameter in controlling the ratio of cis to trans isomers in the final product mixture.

Mechanistic Studies of C-N Bond Formation Reactions

The synthesis of this compound can be approached through several established chemical transformations, primarily involving the reaction of a 4-methylcyclohexyl precursor with an acetamido- or nitrogen-containing reagent. Key among these are the Leuckart-Wallach reaction, the Ritter reaction, and direct amidation methods. Mechanistic studies of these reactions provide a fundamental understanding of the bond-forming events at a molecular level.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones to amines, which can then be acylated to form the corresponding amide. In the context of this compound synthesis, this would involve the reaction of 4-methylcyclohexanone (B47639) with a nitrogen source like formamide (B127407) or ammonium (B1175870) formate (B1220265). alfa-chemistry.comwikipedia.org

The mechanism of the Leuckart-Wallach reaction is understood to proceed through the initial formation of an iminium ion. alfa-chemistry.com When ammonium formate is used, it dissociates upon heating to generate ammonia (B1221849) and formic acid. The ammonia then undergoes nucleophilic attack on the carbonyl carbon of 4-methylcyclohexanone. Subsequent dehydration leads to the formation of a 4-methylcyclohexyl iminium ion. This electrophilic intermediate is then reduced by a hydride transfer from formic acid (or formate), yielding 4-methylcyclohexylamine (B30895). wikipedia.org The final step to obtain this compound would be the acylation of this amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Alternatively, when formamide is used as the nitrogen source, it can directly attack the carbonyl group. wikipedia.org The resulting intermediate can then be dehydrated to form an N-formyl derivative, which is subsequently reduced. Hydrolysis of the N-formyl intermediate yields the primary amine, 4-methylcyclohexylamine. wikipedia.orgntnu.no

The efficiency of the Leuckart-Wallach reaction is influenced by various factors, including the choice of reagent and reaction conditions. While ammonium formate often gives better yields, formamide can also be effective, particularly at higher temperatures. wikipedia.org The reaction is typically carried out at elevated temperatures, often between 120 and 165 °C. wikipedia.org

Table 1: Effect of Different Reagents on the Yield of Aliphatic Amines in Leuckart-Type Reactions

| Reagent Composition | Typical Yield of Amine | Reference |

| Ammonium Formate | Good | ntnu.no |

| Formamide | Low to Moderate | ntnu.no |

| Formamide and Formic Acid | Good | ntnu.no |

| Formamide and Ammonium Formate | Good | ntnu.no |

This table presents generalized yield information for the Leuckart reaction with aliphatic ketones, providing a basis for understanding the reaction's efficiency with different reagent systems.

The Ritter Reaction

The Ritter reaction provides another powerful route for the synthesis of N-substituted amides. This reaction involves the reaction of a carbocation precursor with a nitrile, followed by hydrolysis to the amide. wikipedia.org For the synthesis of this compound, a suitable carbocation precursor would be 4-methylcyclohexanol (B52717) or 4-methylcyclohexene (B165706) in the presence of a strong acid, and the nitrile would be acetonitrile. wikipedia.orgresearchgate.net

The mechanism commences with the protonation of the alcohol (or alkene) by a strong acid, such as sulfuric acid, leading to the formation of a secondary carbocation at the 4-position of the cyclohexane (B81311) ring. This carbocation is then susceptible to nucleophilic attack by the nitrogen atom of acetonitrile, forming a stable nitrilium ion intermediate. Subsequent hydration of the nitrilium ion upon aqueous workup yields the final product, this compound. wikipedia.orgorganic-chemistry.org

A key aspect of the Ritter reaction is the potential for stereochemical control. The stereochemistry of the starting alcohol or alkene can influence the stereochemistry of the final amide product. For instance, studies on similar systems have shown that the reaction can proceed with either retention or inversion of configuration at the carbon center, depending on the specific substrate and reaction conditions. researchgate.net The stereoselectivity is often dictated by the stability of the intermediate carbocation and the direction of the nucleophilic attack by the nitrile. researchgate.net

Table 2: General Conditions for the Ritter Reaction

| Carbocation Precursor | Nitrile Reagent | Acid Catalyst | Typical Temperature | Reference |

| Secondary/Tertiary Alcohol | Acetonitrile | Strong Protic Acid (e.g., H₂SO₄) | Room Temperature to Elevated | wikipedia.orgorganic-chemistry.org |

| Alkene | Acetonitrile | Strong Protic Acid (e.g., H₂SO₄) | Room Temperature to Elevated | wikipedia.orgorganic-chemistry.org |

This table outlines the general components and conditions for carrying out the Ritter reaction to form N-substituted amides.

Direct Catalytic Amidation

More contemporary and atom-economical approaches involve the direct catalytic amidation of a carboxylic acid with an amine. In the synthesis of this compound, this would entail the direct reaction of 4-methylcyclohexylamine with acetic acid in the presence of a suitable catalyst. mdpi.com

The mechanism of direct amidation often involves the activation of the carboxylic acid by the catalyst. Various catalysts, including those based on boron, zirconium, and iron, have been developed for this purpose. mdpi.comnih.govresearchgate.net For instance, a cooperative catalytic system using DABCO and Fe₃O₄ has been shown to be effective for the N-methylation of carboxylic acids, a related transformation. nih.govresearchgate.net

In a proposed mechanism for a DABCO/Fe₃O₄ catalyzed system, the carboxylic acid first reacts with the iron oxide to form an iron carboxylate. Concurrently, DABCO activates the other reactant. The activated species then react, and subsequent intramolecular rearrangement and release of byproducts lead to the formation of the amide. researchgate.net

The development of efficient catalysts for direct amidation is an active area of research, with a focus on improving reaction rates, yields, and substrate scope under milder conditions. mdpi.com

Table 3: Catalyst Systems for N-Alkylation of Carboxylic Acids

| Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| - | - | MeCN | 85 | <5 | researchgate.net |

| PTSA | - | MeCN | 85 | <5 | researchgate.net |

| DABCO | - | MeCN | 85 | 65 | researchgate.net |

| Fe₃O₄ | DABCO | MeCN | 85 | 98 | researchgate.net |

| Fe₃O₄ | DABCO | MeCN | 60 | 80 | researchgate.net |

This table, adapted from studies on N-methyl amidation, illustrates the significant impact of catalyst and additive choice on reaction yield, providing a model for the kind of data needed to optimize the synthesis of this compound via direct amidation.

Scientific Data Unavaliable for this compound Prevents In-Depth Supramolecular Analysis

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific experimental data for the chemical compound this compound. This absence of crystallographic and detailed spectroscopic information makes it impossible to conduct a thorough and scientifically accurate analysis of its supramolecular assembly and intermolecular interactions as requested.

The amide functional group within this compound theoretically allows for the formation of hydrogen bonds, a key driver in supramolecular chemistry. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are fundamental to the formation of predictable patterns and architectures in the solid state. However, without experimental crystallographic data, any discussion of the specific hydrogen bonding networks, their geometry, and their role in the crystalline structure of this compound would be purely speculative and not scientifically rigorous.

Similarly, the investigation of non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which would also play a role in the self-assembly of this molecule, is contingent on understanding its three-dimensional structure and packing in the solid state or its behavior in solution.

Due to the unavailability of the necessary scientific data for this compound, the following sections and subsections of the requested article cannot be generated with the required scientific accuracy and detail:

Supramolecular Assembly and Intermolecular Interactions

Design Principles for Amide-Based Supramolecular Architectures

Efforts to locate information on closely related analogues were made, but the strict instruction to focus solely on N-(4-Methylcyclohexyl)acetamide prevents the inclusion of such data. Therefore, a scientifically sound and detailed article adhering to the provided outline for this specific compound cannot be produced at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.